

Comparative Analysis of Chlorinated Thiophene Isomers' Properties

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Compound of Interest

Compound Name: 2,3,4-Trichlorothiophene

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This guide provides an objective comparison of the physicochemical and biological properties of chlorinated thiophene isomers, supported by experimental data and methodologies.

Thiophene and its derivatives are crucial building blocks in medicinal chemistry and materials science. Understanding how chlorination patterns affect their properties is vital for designing safer, more effective molecules and for assessing their environmental impact.

Physicochemical Properties

The introduction of chlorine atoms to the thiophene ring significantly alters its electronic and physical properties. The position and number of chlorine substituents influence the molecule's stability, polarity, and reactivity. Generally, the addition of electron-withdrawing chlorine atoms tends to increase the boiling point and density compared to the parent thiophene.

A key indicator of thermodynamic stability is the standard enthalpy of formation ($\Delta_f H^\circ$). Computational studies have shown that the stability of chlorinated thiophene isomers is influenced by the position of the chlorine atoms. For instance, 2-chlorothiophene is thermodynamically more stable than 3-chlorothiophene, which is consistent with the general observation that electrophilic substitution on thiophene preferentially occurs at the 2-position.^[1]^[2] As the degree of chlorination increases, the standard enthalpies of formation generally decrease, indicating greater stability.^[1]

Below is a summary of key physicochemical data for thiophene and its chlorinated isomers.

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)	Density (g/mL)	Standard Enthalpy of Formation ($\Delta_f H^\circ$, kcal/mol) [1]
Thiophene	C ₄ H ₄ S	84.14	-38[3]	84[3]	1.051 (at 25°C)[3]	+52.200
2-Chlorothiophene	C ₄ H ₃ ClS	118.59	-71.9	128.3	1.281 (at 20°C)	+46.507
3-Chlorothiophene	C ₄ H ₃ ClS	118.59	-64	136	1.276 (at 20°C)	+47.330
2,3-Dichlorothiophene	C ₄ H ₂ Cl ₂ S	153.03	-29.2	171-173	1.487 (at 20°C)	+45.846
2,4-Dichlorothiophene	C ₄ H ₂ Cl ₂ S	153.03	-35.2	167-168	1.488 (at 20°C)	+45.077
2,5-Dichlorothiophene	C ₄ H ₂ Cl ₂ S	153.03	-40.3	161.5	1.493 (at 20°C)	+44.403
3,4-Dichlorothiophene	C ₄ H ₂ Cl ₂ S	153.03	-13.2	182	1.490 (at 20°C)	+45.395
2,3,4-Trichlorothiophene	C ₄ HCl ₃ S	187.47	-10.5	209	1.667 (at 20°C)	N/A
2,3,5-Trichlorothiophene	C ₄ HCl ₃ S	187.47	-21	198.5	1.660 (at 20°C)	N/A

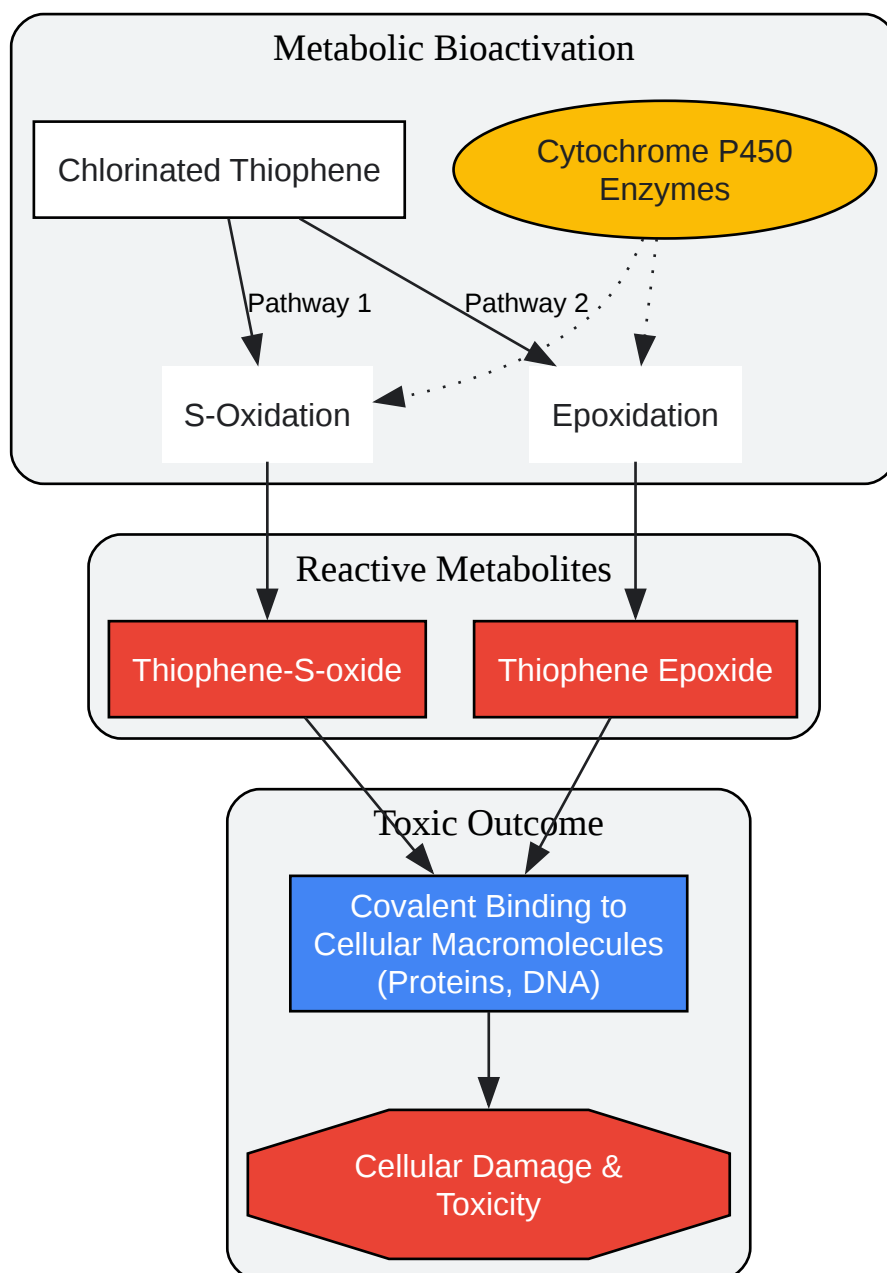
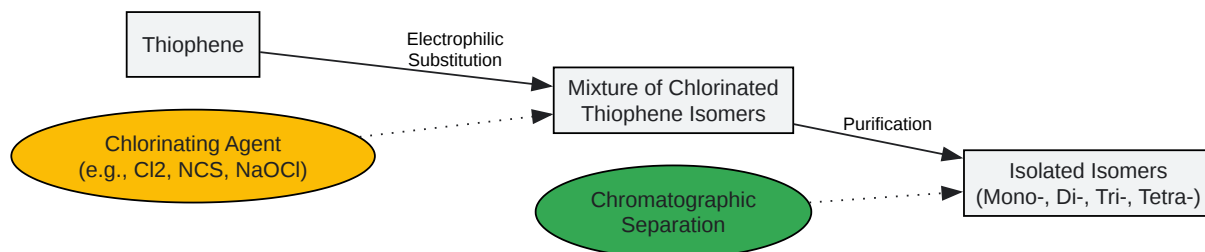
ophene

Tetrachloro thiophene	C ₄ Cl ₄ S	221.92	-29.8	224	1.792 (at 20°C)	N/A
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Note: Some physical property data is sourced from historical literature and may vary slightly between sources. Enthalpy of formation data is based on computational models.

Synthesis and Reactivity

Chlorinated thiophenes are typically synthesized via electrophilic aromatic substitution, where thiophene is reacted with a chlorinating agent.^[4] The substitution pattern is dictated by the directing effects of the sulfur atom and any existing substituents. The initial chlorination of thiophene predominantly yields 2-chlorothiophene.^[5] Further chlorination leads to a mixture of dichlorinated and more highly chlorinated isomers.^[4]



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